![molecular formula C28H32N4O3S B2719476 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 866016-48-0](/img/no-structure.png)
3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C28H32N4O3S and its molecular weight is 504.65. The purity is usually 95%.
BenchChem offers high-quality 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
NMDA Receptor Antagonists
One study focused on derivatives of the compound as potent NR2B subunit-selective antagonists of the NMDA receptor. This research delineated the structure-activity relationship (SAR) and aimed at improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. Several derivatives demonstrated low nanomolar activity in binding and functional assays, showing effectiveness in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).
Antitumor Activity
Another study explored the antitumor potential of similar compounds, highlighting their synthesis and testing against leukemic and solid tumor cells in vitro and various experimental tumor models using standard NCI protocols. The research indicated promising new classes of antineoplastic agents (Nguyen et al., 1990).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from visnagenone and khellinone, including derivatives with anti-inflammatory and analgesic properties, were synthesized. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing significant inhibitory activity, especially on COX-2 selectivity, with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Catalyst-Free Synthesis
Research demonstrated a catalyst-free, highly efficient one-pot synthesis of functionalized derivatives, presenting a green chemistry approach to pharmaceutically relevant compounds. This synthesis protocol emphasizes mild reaction conditions, excellent yields, high atom economy, and eco-friendliness (Brahmachari & Nayek, 2017).
Leukotriene Synthesis Inhibitors
Another study described the development of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), essential for leukotriene synthesis. These inhibitors, identified through lead optimization, exhibited excellent in vitro and in vivo inhibition of leukotriene synthesis, alongside favorable pharmacokinetics and safety profiles (Hutchinson et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one' involves the condensation of 4-benzylpiperidine with 5-oxopentanoic acid, followed by cyclization with 2-amino-3-methoxybenzoic acid and thionation with Lawesson's reagent.", "Starting Materials": [ "4-benzylpiperidine", "5-oxopentanoic acid", "2-amino-3-methoxybenzoic acid", "Lawesson's reagent" ], "Reaction": [ "Condensation of 4-benzylpiperidine with 5-oxopentanoic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide.", "Cyclization of the amide with 2-amino-3-methoxybenzoic acid in the presence of a dehydrating agent such as POCl3 or SOCl2 to form the pyrimidoindole intermediate.", "Thionation of the pyrimidoindole intermediate with Lawesson's reagent in the presence of a base such as triethylamine to form the final product." ] } | |
Número CAS |
866016-48-0 |
Nombre del producto |
3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one |
Fórmula molecular |
C28H32N4O3S |
Peso molecular |
504.65 |
Nombre IUPAC |
3-[5-(4-benzylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C28H32N4O3S/c1-35-21-10-11-23-22(18-21)25-26(29-23)27(34)32(28(36)30-25)14-6-5-9-24(33)31-15-12-20(13-16-31)17-19-7-3-2-4-8-19/h2-4,7-8,10-11,18,20,29H,5-6,9,12-17H2,1H3,(H,30,36) |
Clave InChI |
VAKSAYMBPPHWDC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




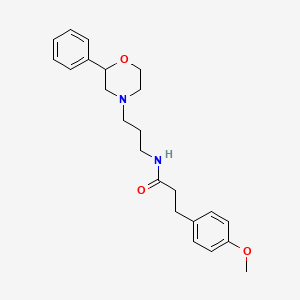
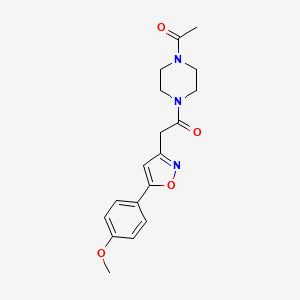
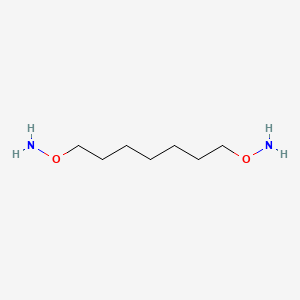
![2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide](/img/structure/B2719398.png)
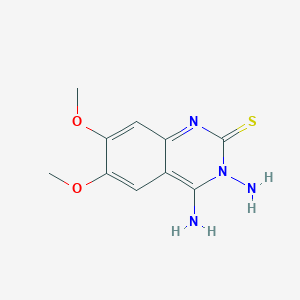
![6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2719400.png)

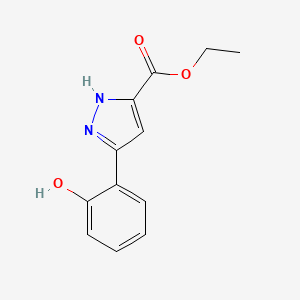
![2-(1-Methylindol-3-yl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719404.png)
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)
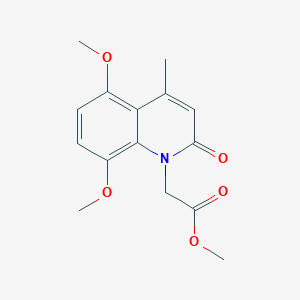
![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)